molecular formula C16H13BrFNO B5801930 N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)acrylamide

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)acrylamide

Katalognummer B5801930
Molekulargewicht: 334.18 g/mol
InChI-Schlüssel: PTPUNMXWCYKHAZ-RUDMXATFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)acrylamide, commonly known as BFA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BFA belongs to a class of compounds known as acrylamides, which have been extensively studied for their biological activity. In

Wirkmechanismus

BFA is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. BFA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in cancer progression by regulating gene expression.
Biochemical and Physiological Effects:
BFA has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BFA has also been shown to have anti-cancer activity in cell culture and animal models of cancer. Additionally, BFA has been shown to have activity against parasitic infections, making it a potential candidate for the treatment of tropical diseases.

Vorteile Und Einschränkungen Für Laborexperimente

BFA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. BFA has also been shown to have a range of pharmacological properties, making it a versatile compound for use in various types of experiments. However, there are also limitations to using BFA in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain types of experiments. Additionally, BFA has not been extensively studied in humans, which may limit its potential for clinical use.

Zukünftige Richtungen

There are several potential future directions for research on BFA. One area of interest is the development of BFA derivatives with improved pharmacological properties. Another area of interest is the study of BFA in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to understand the exact mechanism of action of BFA and its potential for clinical use. Overall, BFA is a promising candidate for drug development and further research is needed to fully explore its potential.

Synthesemethoden

The synthesis of BFA involves the reaction of 4-bromo-2-methylbenzoyl chloride with 4-fluorophenylacetonitrile in the presence of a base, followed by the addition of acryloyl chloride. The resulting product is purified by column chromatography to obtain pure BFA. This synthesis method has been optimized for high yield and purity, making BFA a suitable candidate for further research.

Wissenschaftliche Forschungsanwendungen

BFA has been shown to have potential pharmacological properties, making it a promising candidate for drug development. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. BFA has also been shown to have activity against parasitic infections, making it a potential candidate for the treatment of tropical diseases.

Eigenschaften

IUPAC Name

(E)-N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO/c1-11-10-13(17)5-8-15(11)19-16(20)9-4-12-2-6-14(18)7-3-12/h2-10H,1H3,(H,19,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUNMXWCYKHAZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.